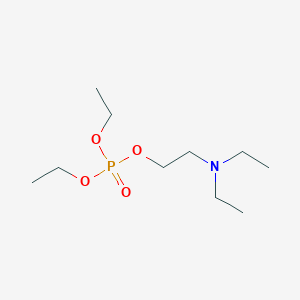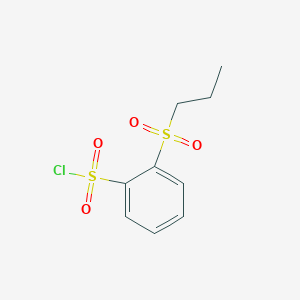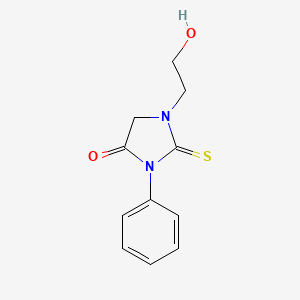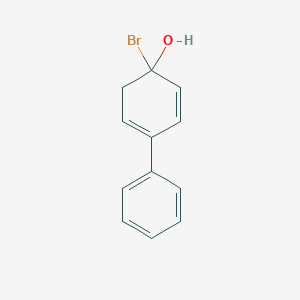![molecular formula C110H112Cl6N2Na4O8 B14139656 Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene CAS No. 68517-08-8](/img/structure/B14139656.png)
Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene” is a complex organic molecule. This compound is characterized by multiple benzene rings substituted with various functional groups such as ethenyl, carboxylatomethyl, chloromethyl, and dichloromethyl groups. The presence of these diverse functional groups makes this compound highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups onto the benzene rings. Common synthetic routes include:
Friedel-Crafts Alkylation: This method introduces alkyl groups onto the benzene ring using alkyl halides and a Lewis acid catalyst like AlCl₃.
Nitration and Reduction: Nitration of benzene followed by reduction can introduce amino groups, which can be further modified to carboxylatomethyl groups.
Halogenation: Chloromethyl and dichloromethyl groups can be introduced via halogenation reactions using reagents like Cl₂ or SOCl₂.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenated benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: H₂, Pd/C, LiAlH₄
Nucleophiles: NaOH, NH₃
Major Products
The major products formed from these reactions include epoxides, diols, amines, and substituted benzene derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of polymers and advanced materials.
Biology: Studied for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its anti-cancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl and chloromethyl groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The carboxylatomethyl groups enhance solubility and facilitate transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
Compared to similar compounds, this compound’s unique combination of functional groups allows for a broader range of chemical reactions and applications. The presence of multiple ethenyl and chloromethyl groups enhances its reactivity and potential for forming complex structures.
This detailed article provides a comprehensive overview of the compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene”
Properties
CAS No. |
68517-08-8 |
|---|---|
Molecular Formula |
C110H112Cl6N2Na4O8 |
Molecular Weight |
1894.7 g/mol |
IUPAC Name |
tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene |
InChI |
InChI=1S/2C13H15NO4.C10H12.C10H10.C10H12.C10H10.2C9H8Cl2.2C9H9Cl.C8H8.4Na/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18;1-2-10-4-3-5-11(6-10)7-14(8-12(15)16)9-13(17)18;2*1-3-9-5-7-10(4-2)8-6-9;2*1-3-9-6-5-7-10(4-2)8-9;1-2-7-3-5-8(6-4-7)9(10)11;1-2-7-4-3-5-8(6-7)9(10)11;1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-6-4-3-5-7-8;;;;/h2*2-6H,1,7-9H2,(H,15,16)(H,17,18);3,5-8H,1,4H2,2H3;3-8H,1-2H2;3,5-8H,1,4H2,2H3;3-8H,1-2H2;2*2-6,9H,1H2;2*2-6H,1,7H2;2-7H,1H2;;;;/q;;;;;;;;;;;4*+1/p-4 |
InChI Key |
ONRHPVFAUCYBRU-UHFFFAOYSA-J |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C.CCC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=C(C=C1)CCl.C=CC1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)C(Cl)Cl.C=CC1=CC(=CC=C1)C=C.C=CC1=CC(=CC=C1)C(Cl)Cl.C=CC1=CC=CC(=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=CC(=C1)CCl.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)




![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
